4-Methylcyclohex-1-EN-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylcyclohex-1-EN-1-OL is an organic compound with the molecular formula C7H12O. It is a derivative of cyclohexene, characterized by the presence of a methyl group and a hydroxyl group attached to the cyclohexene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Methylcyclohex-1-EN-1-OL can be synthesized through various methods. One common approach involves the dehydration of 4-methylcyclohexanol using an acid catalyst such as phosphoric acid. The reaction typically involves heating the alcohol with the acid, leading to the formation of the desired product along with water as a byproduct .
Industrial Production Methods: Industrial production of this compound often involves the use of turpentine oil. The primary component of turpentine, pinene, undergoes hydration in the presence of sulfuric acid to form terpene diol. This intermediate is then dehydrated and distilled to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methylcyclohex-1-EN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-methylcyclohexanone.
Reduction: Formation of 4-methylcyclohexanol.
Substitution: Formation of various substituted cyclohexenes depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
4-Methylcyclohex-1-EN-1-OL has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and as a precursor for other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-Methylcyclohex-1-EN-1-OL involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The presence of the double bond and the methyl group also affects its chemical behavior, making it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Cyclohexenol: Similar structure but lacks the methyl group.
Methylcyclohexanol: Similar structure but lacks the double bond.
Cyclohexanone: Similar structure but contains a carbonyl group instead of a hydroxyl group.
Uniqueness: 4-Methylcyclohex-1-EN-1-OL is unique due to the combination of the methyl group, hydroxyl group, and double bond in its structure. This combination imparts distinct reactivity and makes it a valuable compound in various chemical transformations .
Eigenschaften
Molekularformel |
C7H12O |
---|---|
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
4-methylcyclohexen-1-ol |
InChI |
InChI=1S/C7H12O/c1-6-2-4-7(8)5-3-6/h4,6,8H,2-3,5H2,1H3 |
InChI-Schlüssel |
RMGKOJUDMGZJJG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(=CC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.